Hdac8-IN-1
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Description
Hdac8-IN-1 is an inhibitor of histone deacetylase 8 (HDAC8), with an IC50 value of 27.2 nM . It is selective for HDAC8 over other HDACs such as HDAC1-3, -4, -6, -10, and -11 . It has been found to be cytotoxic to certain lung cancer cells .
Molecular Structure Analysis
The molecular structure of Hdac8-IN-1 is C22H19NO3 . The crystal structure of HDAC8 complexed with trichostatin A and 3-(1-methyl-4-phenylacetyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamide (APHA) has been reported . The structure of the APHA complex reveals that the hydroxamate CO group accepts a hydrogen bond from Y306 but does not coordinate to Zn(2+) with favorable geometry .
Physical And Chemical Properties Analysis
Hdac8-IN-1 has a molecular weight of 345.39 . It appears as a solid, white to off-white in color . It is soluble in DMSO .
Scientific Research Applications
Neuroscience: Regulation of Neural Stem Cells
Summary of Application
Hdac8-IN-1 has been used in research to understand the role of HDAC8 in the proliferation and differentiation of neural stem cells (NSCs) in the adult mouse subventricular zone (SVZ) .
Methods of Application
The specific knockout of Hdac8 in NSCs/neural progenitor cells (NPCs) was performed, and the effects of this knockout on proliferation and neural differentiation were observed. Additionally, the selective HDAC8 inhibitor PCI-34051 was used to treat neurosphere cultures from the SVZ of adult mice .
Results or Outcomes
The knockout of Hdac8 in NSCs/NPCs inhibited proliferation and neural differentiation. Treatment with the selective HDAC8 inhibitor PCI-34051 reduced the neurosphere size in cultures from the SVZ of adult mice .
Oncology: Cancer Progression and Drug Resistance
Summary of Application
Hdac8-IN-1 is involved in various aspects of cancer progression, such as cancer cell proliferation, metastasis, immune evasion, and drug resistance .
Methods of Application
The pathological function of HDAC8 in cancer and other diseases has been studied using various HDAC8 selective inhibitors (HDAC8is) that have shown anti-cancer effects .
Results or Outcomes
Deregulation and overexpression of HDAC8 give rise to diseases. HDAC8 is especially involved in various aspects of cancer progression . Several HDAC8is have been developed and have shown anti-cancer effects .
Immunohistochemistry: Detection of HDAC8
Summary of Application
Hdac8-IN-1 can be used in immunohistochemistry, a technique used in the detection of HDAC8 .
Methods of Application
Antibodies that detect HDAC8 can be used in several scientific applications, including Western Blot, Immunohistochemistry, Immunocytochemistry, ELISA and Immunoprecipitation .
Results or Outcomes
The detection of HDAC8 can help in understanding its role in various biological processes and diseases .
Epigenetics: Histone Modification in Glioblastoma
Summary of Application
Hdac8-IN-1 has been applied in the field of epigenetics, specifically in the study of histone modifications in glioblastoma .
Methods of Application
Histone modification is one of the well-understood examples of epigenetics. Changes in histone acetylation have been strongly linked to gene expression, cell cycle, and carcinogenesis .
Results or Outcomes
HDAC inhibitors (HDACis) are identified as novel agents to keep the balance of histone acetylation, leading to numerous researches on it for more effective strategies against cancers, including glioblastoma (GBM) .
Cell Biology: Spindle Organization in Meiotic Maturation
Summary of Application
Hdac8-IN-1 has been used in the study of spindle organization during meiotic maturation of porcine oocytes .
Methods of Application
The role of HDAC8 in spindle organization was studied using Hdac8-IN-1. The effects of HDAC8 on spindle organization and meiotic maturation were observed .
Results or Outcomes
HDAC8 plays important roles in various biological processes, including spindle organization and meiotic maturation .
properties
IUPAC Name |
(E)-N-hydroxy-3-[4-methoxy-2-(4-phenylphenyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-26-20-13-11-19(12-14-22(24)23-25)21(15-20)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15,25H,1H3,(H,23,24)/b14-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHPRZYGCOMVHO-WYMLVPIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)NO)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)NO)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hdac8-IN-1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.